molecular formula C9H7F3O2 B1332070 Methyl 4-(trifluoromethyl)benzoate CAS No. 2967-66-0

Methyl 4-(trifluoromethyl)benzoate

Cat. No. B1332070
Key on ui cas rn: 2967-66-0
M. Wt: 204.15 g/mol
InChI Key: VAZWXPJOOFSNLB-UHFFFAOYSA-N
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Patent
US08163729B2

Procedure details

The product was prepared according to the general procedure for aminopyrazole synthesis (route A1) from 4-trifluoromethyl-benzoic acid methyl ester (3.0 g, 14.7 mmol, 1.0 eq), NaH (1.2 g, 29.4 mmol, 2.0 eq) and propionitrile (4.9 mL, 69.4 mmol, 4.7 eq). The crude product was extracted with DCM and used in the following step without further purification (3.2 g, yield: 96%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5]NN=1.CO[C:9](=[O:20])[C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=1.[H-].[Na+].C(#N)CC>>[CH3:5][CH:6]([C:9](=[O:20])[C:10]1[CH:11]=[CH:12][C:13]([C:16]([F:17])([F:18])[F:19])=[CH:14][CH:15]=1)[C:2]#[N:1] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=C1
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C(F)(F)F)=O
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(CC)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was prepared
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with DCM
CUSTOM
Type
CUSTOM
Details
used in the following step without further purification (3.2 g, yield: 96%)

Outcomes

Product
Name
Type
Smiles
CC(C#N)C(C1=CC=C(C=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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